molecular formula C13H21NO4 B3093922 Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid CAS No. 1251012-45-9

Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid

Cat. No. B3093922
CAS RN: 1251012-45-9
M. Wt: 255.31 g/mol
InChI Key: IGOINSQCZOTTQA-UTLUCORTSA-N
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Description

Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 . It is used in organic synthesis and is part of the class of compounds known as heterocyclic building blocks .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The enantiomeric mixtures were prepared from the commercially available racemic trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[C]pyrrole ring with a carboxylic acid group at the 4-position and a tert-butoxycarbonyl group at the 2-position .


Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.31 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Synthesis of Azabicycloalkane Systems

The compound has been utilized in the synthesis of 2-azabicyclo[2.2.1]heptane structures and chiral non-racemic 6-azabicyclo[3.2.1]octane representatives. This process involves a synthetic scheme based on diastereoselective aldol-type carbon-carbon bond-forming reactions, illustrating its importance in constructing complex molecular architectures (Zanardi et al., 2008).

Asymmetric Synthesis

Another application is in asymmetric synthesis, where racemic N-(tert-butoxycarbonyl)-3-hydroxy-4-pentenylamine was used in a Sharpless reaction leading to optically active compounds. This process underlines the compound's role in the asymmetric synthesis of biologically active nitrogen-containing compounds (Takahata et al., 1991).

Synthesis of Unnatural Amino Acids

The compound has been instrumental in synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, shortening literature procedures for these unnatural amino acids. This highlights its use in generating synthetically challenging and structurally unique amino acids (Bakonyi et al., 2013).

Hydroxylated α-Amino Acids Synthesis

Furthermore, it has facilitated the synthesis of racemic β-hydroxy-α-amino acids, employing it as a glycine-anion equivalent. This application demonstrates its versatility in synthesizing polyhydroxylated α-amino acids, important in various biochemical processes (Rassu et al., 1994).

Structural Studies and Synthesis of Other Complex Molecules

In addition to these specific applications, research has also focused on structural studies and the synthesis of complex molecules such as carbocyclic polyoxin C, highlighting the broad utility of this compound and related structures in synthetic chemistry and drug development (Zhang & Miller, 1998).

properties

IUPAC Name

(3aS,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOINSQCZOTTQA-UTLUCORTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]([C@H]2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid
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Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid
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Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid
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Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid
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Racemic-trans-2-(tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-4-carboxylic acid

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